molecular formula C14H14N2O3S B5049163 METHYL 3-[(4-TOLUIDINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[(4-TOLUIDINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B5049163
M. Wt: 290.34 g/mol
InChI Key: VYZMZHMPNLZWIW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-toluidinocarbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and a toluidinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-toluidinocarbonyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-thiophenecarboxylate with 4-toluidinocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-toluidinocarbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Methyl 3-[(4-toluidinocarbonyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-toluidinocarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methyl-2-thiophenecarboxylate
  • 4-methyl-3-[(3-toluidinocarbonyl)amino]benzoic acid

Uniqueness

Methyl 3-[(4-toluidinocarbonyl)amino]-2-thiophenecarboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-[(4-methylphenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-3-5-10(6-4-9)15-14(18)16-11-7-8-20-12(11)13(17)19-2/h3-8H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZMZHMPNLZWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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